molecular formula C15H24O B12706674 trans-beta-Santalol CAS No. 37172-32-0

trans-beta-Santalol

Cat. No.: B12706674
CAS No.: 37172-32-0
M. Wt: 220.35 g/mol
InChI Key: OJYKYCDSGQGTRJ-BFONTGBQSA-N
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Chemical Reactions Analysis

Types of Reactions: trans-beta-Santalol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products: The major products formed from these reactions include oxidized derivatives of santalol, reduced forms of the compound, and halogenated santalol derivatives .

Comparison with Similar Compounds

Uniqueness: trans-beta-Santalol is unique due to its specific molecular structure and the distinctive woody aroma it imparts to sandalwood oil. Its therapeutic properties, such as anti-inflammatory and antitumor activities, also set it apart from other similar compounds .

Properties

CAS No.

37172-32-0

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

(E)-2-methyl-5-[(1S,2R,4R)-2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl]pent-2-en-1-ol

InChI

InChI=1S/C15H24O/c1-11(10-16)5-4-8-15(3)12(2)13-6-7-14(15)9-13/h5,13-14,16H,2,4,6-10H2,1,3H3/b11-5+/t13-,14+,15+/m1/s1

InChI Key

OJYKYCDSGQGTRJ-BFONTGBQSA-N

Isomeric SMILES

C/C(=C\CC[C@@]1([C@H]2CC[C@H](C2)C1=C)C)/CO

Canonical SMILES

CC(=CCCC1(C2CCC(C2)C1=C)C)CO

boiling_point

309.00 to 310.00 °C. @ 760.00 mm Hg

Origin of Product

United States

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